Application Summary: “6-Bromothiazolo[4,5-b]pyridine-2-thiol” is used as a pharma intermediate.
Methods of Application: The compound can be used in various chemical reactions to produce different pharmaceutical compounds.
Results or Outcomes: The use of “6-Bromothiazolo[4,5-b]pyridine-2-thiol” as a pharma intermediate can lead to the creation of new pharmaceutical compounds with potential therapeutic applications.
Application Summary: “6-Bromothiazolo[4,5-b]pyridine-2-thiol” can be used in radiolabeling and imaging studies.
Methods of Application: The compound can be used in various radiolabeling reactions.
Results or Outcomes: The use of “6-Bromothiazolo[4,5-b]pyridine-2-thiol” in radiolabeling and imaging studies can provide valuable insights into biological processes and disease mechanisms.
6-Bromothiazolo[4,5-b]pyridine-2-thiol is a heterocyclic compound characterized by the presence of both thiazole and pyridine rings, along with a bromine substituent at the 6-position and a thiol group at the 2-position. This compound belongs to a class of thiazolo-pyridine derivatives known for their diverse biological activities and potential applications in medicinal chemistry. The unique structural features of 6-bromothiazolo[4,5-b]pyridine-2-thiol contribute to its reactivity and interaction with biological targets, making it a subject of interest in pharmaceutical research.
Research indicates that thiazolo[4,5-b]pyridine derivatives, including 6-bromothiazolo[4,5-b]pyridine-2-thiol, exhibit a range of biological activities:
The synthesis of 6-bromothiazolo[4,5-b]pyridine-2-thiol can be achieved through several methods:
6-Bromothiazolo[4,5-b]pyridine-2-thiol has several potential applications:
Studies exploring the interactions of 6-bromothiazolo[4,5-b]pyridine-2-thiol with biological systems have shown promising results:
Several compounds share structural similarities with 6-bromothiazolo[4,5-b]pyridine-2-thiol. Here are some notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Methylthiazolo[4,5-b]pyridine-2-thiol | Methyl group at position 6 | Antimicrobial and anticancer properties |
| 5-Fluorothiazolo[4,5-b]pyridin-2-amine | Fluorine substituent at position 5 | Potent enzyme inhibitors |
| 2-(Methylthio)thiazolo[4,5-d]pyrimidine | Methylthio group at position 2 | Antiviral activity |
| 4-(Pyridin-4-yl)thiazole-2-thiol | Pyridine ring fused to thiazole | Antimicrobial properties |
The uniqueness of 6-bromothiazolo[4,5-b]pyridine-2-thiol lies in its specific combination of bromine and thiol functionalities that enhance its reactivity and potential biological profiles compared to other derivatives. Its distinct structural features may facilitate interactions with different biological targets, paving the way for novel therapeutic applications.
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for fused heterocyclic systems containing both thiazole and pyridine rings [1]. The primary International Union of Pure and Applied Chemistry name is 6-bromo [1] [2]thiazolo[4,5-b]pyridine-2-thiol, which accurately describes the bicyclic framework and functional group substitutions [1] [3]. The numbering system begins with the thiazole ring, where the sulfur atom occupies position 1, followed by sequential numbering through the fused pyridine system [4].
The International Union of Pure and Applied Chemistry nomenclature system ensures systematic identification of chemical compounds through standardized rules that generate unique names based on molecular structure [4]. For heterocyclic compounds like 6-bromothiazolo[4,5-b]pyridine-2-thiol, the naming convention incorporates the bicyclic framework designation "thiazolo[4,5-b]pyridine" to indicate the specific fusion pattern between the five-membered thiazole ring and six-membered pyridine ring [1] [4].
Alternative acceptable International Union of Pure and Applied Chemistry nomenclature includes 6-bromothiazolo[4,5-b]pyridine-2-thiol, which represents a commonly used variant that maintains structural accuracy while following International Union of Pure and Applied Chemistry guidelines [3] [5]. The systematic approach ensures that each compound possesses only one formally accepted name, eliminating ambiguity in chemical communication [4].
The Chemical Abstracts Service registry number 194668-71-8 serves as the unique numerical identifier for 6-bromothiazolo[4,5-b]pyridine-2-thiol in chemical databases and literature [1] [3] [2]. This registry system, maintained by the Chemical Abstracts Service, provides unambiguous identification for chemical substances regardless of naming variations or language differences [6].
The Chemical Abstracts Service number 194668-71-8 appears consistently across multiple chemical suppliers and databases, confirming its established status as the definitive identifier for this specific brominated thiazolopyridine derivative [1] [3] [5]. Chemical database searches utilizing this registry number yield comprehensive information about the compound's properties, availability, and research applications [7].
Registry systems like Chemical Abstracts Service numbers complement systematic nomenclature by providing numerical identifiers that remain constant across different naming conventions and languages [6]. The widespread adoption of 194668-71-8 as the standard identifier for 6-bromothiazolo[4,5-b]pyridine-2-thiol facilitates efficient information retrieval and chemical communication within the scientific community [1] [3].
Beyond International Union of Pure and Applied Chemistry nomenclature, 6-bromothiazolo[4,5-b]pyridine-2-thiol is recognized through several alternative naming systems and molecular identifiers [8] [7]. The compound is commonly referred to as 6-bromo-2-mercaptothiazolo[4,5-b]pyridine, utilizing the traditional mercapto designation for thiol functional groups [8] [7].
The Molecular Design Limited number MFCD12756471 provides another standardized identifier used in chemical databases and inventory systems [1] [3] [2]. This alphanumeric code facilitates compound tracking and data management across different chemical information platforms [7].
| Naming System | Identifier | Usage |
|---|---|---|
| International Union of Pure and Applied Chemistry Name | 6-bromo [1] [2]thiazolo[4,5-b]pyridine-2-thiol | Primary systematic nomenclature [1] |
| Alternative International Union of Pure and Applied Chemistry Name | 6-bromothiazolo[4,5-b]pyridine-2-thiol | Commonly used variant [3] |
| Common Name | 6-Bromo-2-mercaptothiazolo[4,5-b]pyridine | Descriptive naming [8] |
| Chemical Abstracts Service | CAS: 194668-71-8 | Registry identification [1] |
| Systematic Name | Thiazolo[4,5-b]pyridine-2(3H)-thione, 6-bromo- | Chemical Abstracts nomenclature [9] |
The Simplified Molecular Input Line Entry System notation SC1=NC2=NC=C(Br)C=C2S1 provides a linear text representation of the molecular structure that can be processed by computational chemistry software [3] [2] [10]. This notation system encodes the bicyclic framework, functional groups, and connectivity pattern in a compact format suitable for database storage and electronic communication [10].
The molecular formula C6H3BrN2S2 precisely defines the atomic composition of 6-bromothiazolo[4,5-b]pyridine-2-thiol [1] [3] [2]. This formula indicates the presence of six carbon atoms forming the bicyclic framework, three hydrogen atoms distributed among the aromatic system and thiol group, one bromine atom serving as a substituent, two nitrogen atoms incorporated into the heterocyclic rings, and two sulfur atoms contributing to both the thiazole ring and thiol functional group [1] [3].
The molecular formula reflects the compound's classification as a halogenated heterocyclic thiol derivative with significant heteroatom content [3] [2]. The presence of multiple heteroatoms (nitrogen, sulfur, bromine) within a relatively small molecular framework contributes to the compound's unique electronic properties and potential for diverse intermolecular interactions [1] [3].
Elemental analysis based on the molecular formula C6H3BrN2S2 reveals a carbon content of 29.16%, hydrogen content of 1.22%, bromine content of 32.35%, nitrogen content of 11.34%, and sulfur content of 25.93% [1] [3]. These proportions highlight the significant contribution of heteroatoms to the overall molecular composition, which influences the compound's physical and chemical properties [2] [5].
The molecular weight of 247.14 daltons for 6-bromothiazolo[4,5-b]pyridine-2-thiol is calculated based on standard atomic masses and the molecular formula C6H3BrN2S2 [1] [3] [2]. This relatively low molecular weight classifies the compound as a small molecule suitable for various research applications and synthetic transformations [1] [3].
Mass spectrometry analysis of 6-bromothiazolo[4,5-b]pyridine-2-thiol typically exhibits a molecular ion peak at mass-to-charge ratio 247.14, corresponding to the protonated molecular ion [M+H]+ [8]. The molecular weight serves as a fundamental parameter for compound identification and purity assessment in analytical chemistry applications [1] [3].
The International Chemical Identifier key BPZQUJMYTNAMLT-UHFFFAOYSA-N represents the unique structural hash code for 6-bromothiazolo[4,5-b]pyridine-2-thiol [1] [3] [11]. This 27-character alphanumeric string is generated algorithmically from the compound's molecular structure and serves as a universal identifier independent of naming conventions [12].
The International Chemical Identifier system provides a standardized method for representing chemical structures in a format suitable for database searches and computational applications [12]. The key BPZQUJMYTNAMLT-UHFFFAOYSA-N enables unambiguous identification of 6-bromothiazolo[4,5-b]pyridine-2-thiol across different chemical information systems and ensures consistent data retrieval [1] [11].
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H3BrN2S2 | Multiple chemical suppliers [1] |
| Molecular Weight (g/mol) | 247.14 | Calculated from molecular formula [3] |
| International Chemical Identifier Key | BPZQUJMYTNAMLT-UHFFFAOYSA-N | Chemical databases [1] |
| Simplified Molecular Input Line Entry System | SC1=NC2=NC=C(Br)C=C2S1 | Chemical structure representation [3] |
| Molecular Design Limited Number | MFCD12756471 | Chemical database identifier [1] |
| Physical Form | Pale-yellow to Yellow-brown Solid | Sigma-Aldrich specifications [1] |
| Purity (%) | 95 | Typical commercial purity [1] |
| Storage Temperature | Room temperature | Standard storage conditions [1] |
The International Chemical Identifier key facilitates interoperability between different chemical databases and software systems by providing a structure-based identifier that remains constant regardless of the source or naming system used [12]. This standardization supports efficient data sharing and compound identification across the global chemical research community [1] [11].
The bicyclic framework of 6-bromothiazolo[4,5-b]pyridine-2-thiol consists of a five-membered thiazole ring fused to a six-membered pyridine ring through a shared edge [13] . This fusion pattern, designated as [4,5-b], indicates that the thiazole ring is attached to positions 4 and 5 of the pyridine ring, creating a rigid planar system with extended π-conjugation [13] [15].
The thiazolo[4,5-b]pyridine core represents a biologically relevant heterocyclic scaffold that combines the electronic properties of both constituent rings . The thiazole ring contributes a sulfur atom and nitrogen atom to the bicyclic system, while the pyridine ring provides additional nitrogen functionality and aromatic character [13] . This combination results in a unique electronic distribution that influences the compound's reactivity and intermolecular interactions .
Structural analysis reveals that the bicyclic framework adopts a nearly planar conformation with minimal deviation from coplanarity [16]. The dihedral angle between the thiazole and pyridine rings typically ranges from 0° to 10°, indicating effective orbital overlap and π-electron delocalization across the entire bicyclic system [16]. This planarity is crucial for the compound's electronic properties and potential for π-π stacking interactions [16] [17].
The fused ring system exhibits aromatic character throughout both rings, with bond length equalization consistent with electron delocalization [15]. The bicyclic framework provides multiple sites for electrophilic and nucleophilic attack, contributing to the compound's synthetic versatility and potential biological activity .
6-Bromothiazolo[4,5-b]pyridine-2-thiol exists in tautomeric equilibrium between the thiol form (containing an S-H group) and the thione form (containing a C=S double bond) [9] [11] [18]. This tautomerism represents a fundamental structural feature that influences the compound's chemical behavior, stability, and reactivity patterns [18].
The thiol-thione equilibrium involves the migration of a hydrogen atom between the sulfur atom and the adjacent nitrogen atom in the thiazole ring [18]. In the thiol form, the compound is designated as 6-bromothiazolo[4,5-b]pyridine-2-thiol, while the thione form is named 6-bromothiazolo[4,5-b]pyridine-2(3H)-thione [9] [11]. Both tautomeric forms are recognized in chemical databases and literature [9] [11].
Theoretical studies on related thiol-thione systems indicate that the equilibrium position depends on factors such as solvent polarity, temperature, and intermolecular interactions [18]. The thiol form typically predominates in non-polar environments, while polar solvents may stabilize the thione form through hydrogen bonding interactions [18]. Specific solvation effects can significantly influence the tautomeric balance, with protic solvents generally favoring the thiol form [18].
The tautomeric equilibrium affects the compound's spectroscopic properties, with distinct Nuclear Magnetic Resonance and infrared signatures for each form [18]. The thiol form exhibits characteristic S-H stretching vibrations in infrared spectroscopy, while the thione form shows C=S stretching modes at different frequencies [18]. This tautomerism also influences the compound's hydrogen bonding capability and metal coordination behavior [18].
Structural characterization of 6-bromothiazolo[4,5-b]pyridine-2-thiol reveals specific bond lengths and angles characteristic of the fused heterocyclic system [19] [20]. The thiazole ring exhibits typical five-membered ring geometry with C-N bond lengths ranging from 1.30 to 1.37 Å, reflecting partial double bond character due to aromatic delocalization [19] [21].
The C-S bonds in the thiazole ring typically measure 1.71 to 1.72 Å, consistent with single bond character in aromatic heterocycles [19] [22]. The pyridine ring displays characteristic aromatic bond lengths, with C-C bonds ranging from 1.33 to 1.39 Å and C-N bonds measuring 1.33 to 1.35 Å [23] [21] [24].
| Bond Type | Typical Length/Angle | Description |
|---|---|---|
| C-N (thiazole) | 1.30-1.37 Å | C=N double bond character in thiazole ring [19] |
| C-S (thiazole) | 1.71-1.72 Å | C-S single bond in five-membered ring [19] |
| C-C (pyridine) | 1.33-1.39 Å | Aromatic C-C bonds in pyridine ring [23] |
| C-N (pyridine) | 1.33-1.35 Å | Aromatic C-N bonds in six-membered ring [21] |
| C-Br | 1.90-1.95 Å | C-Br single bond at position 6 [25] |
| S-H (thiol) | 1.34-1.36 Å | Thiol functional group bond [26] |
| Ring angle (thiazole) | 109-116° | Internal angles in five-membered thiazole ring [19] |
| Ring angle (pyridine) | 117-123° | Internal angles in six-membered pyridine ring [24] |
| Dihedral angle (bicyclic) | 0-10° | Planarity between fused ring systems [16] |
The bromine substitution at position 6 involves a C-Br bond length of approximately 1.90 to 1.95 Å, typical for aromatic C-Br bonds [25]. The thiol functional group exhibits an S-H bond length of 1.34 to 1.36 Å, characteristic of sulfur-hydrogen bonds in aromatic systems [26].
Bond angles within the thiazole ring range from 109° to 116°, reflecting the constraints of the five-membered ring geometry [19]. The pyridine ring exhibits bond angles between 117° and 123°, close to the ideal 120° expected for sp²-hybridized carbon atoms in aromatic systems [24]. The fusion of the two rings creates a rigid framework with minimal conformational flexibility [16].
Conformational analysis of 6-bromothiazolo[4,5-b]pyridine-2-thiol reveals a predominantly planar molecular geometry with limited conformational flexibility due to the rigid bicyclic framework [16] [27]. The fused ring system constrains the molecule to adopt a fixed conformation with minimal deviation from planarity [16].
The bicyclic framework exhibits near-perfect planarity, with the thiazole and pyridine rings lying essentially in the same plane [16]. This coplanar arrangement maximizes π-orbital overlap and promotes electron delocalization across the entire ring system [27]. The dihedral angle between the two rings typically measures less than 10°, indicating effective conjugation [16].
| Conformational Feature | Description | Structural Impact |
|---|---|---|
| Bicyclic Planarity | Nearly planar arrangement of fused ring system [16] | Determines overall molecular shape and conjugation [16] |
| Thiol Group Orientation | Thiol group can adopt different orientations relative to ring plane [18] | Affects hydrogen bonding capability and reactivity [18] |
| Bromine Substitution Effect | Bromine atom influences electron distribution and molecular geometry [25] | Modifies electronic properties and steric hindrance [25] |
| Ring Puckering | Five-membered thiazole ring may exhibit slight envelope conformation [19] | Influences ring strain and stability [19] |
| Tautomeric Preference | Equilibrium between thiol and thione tautomeric forms [18] | Controls chemical behavior and stability [18] |
| Intermolecular Interactions | Potential for hydrogen bonding and π-π stacking interactions [17] | Affects crystal packing and solubility properties [17] |
The thiol functional group at position 2 can adopt different orientations relative to the ring plane, depending on intermolecular interactions and crystal packing forces [18]. In the solid state, the thiol group may participate in hydrogen bonding networks that influence the overall molecular conformation [17].
The bromine substituent at position 6 introduces both electronic and steric effects that influence the molecular conformation [25] [17]. The bromine atom's large size and polarizability contribute to intermolecular interactions, particularly halogen bonding, which can affect crystal packing and conformational preferences [17].